molecular formula C6H11Na2O9P B12505564 Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate

Cat. No.: B12505564
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-UHFFFAOYSA-L
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula, $$ \text{C}6\text{H}{19}\text{Na}2\text{O}{13}\text{P} $$, reflects its disodium salt formulation and tetrahydrate state. Its IUPAC name, disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate, precisely defines the stereochemistry and substitution pattern. The oxane ring adopts a $$ ^4\text{C}_1 $$ chair conformation, with equatorial orientations for the 3-, 4-, and 5-hydroxyl groups and an axial hydroxymethyl group at position 6 (Figure 1).

Stereochemical Features

The absolute configuration at each chiral center is defined as follows:

  • C2 : $$ R $$-configuration (phosphate attachment site)
  • C3 : $$ S $$-configuration (hydroxyl group)
  • C4 : $$ R $$-configuration (hydroxyl group)
  • C5 : $$ S $$-configuration (hydroxyl group)

This stereochemical arrangement is critical for stabilizing intramolecular hydrogen bonds between adjacent hydroxyl groups and the phosphate moiety. The disodium counterions neutralize the phosphate group’s negative charges, forming ionic interactions that further stabilize the structure.

Table 1: Key Molecular Descriptors
Property Value
Molecular Formula $$ \text{C}6\text{H}{19}\text{Na}2\text{O}{13}\text{P} $$
Molecular Weight 376.16 g/mol
IUPAC Name disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate
SMILES C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+]
InChIKey INXMOHFFQYLBED-UHFFFAOYSA-L

Properties

IUPAC Name

disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWBXYGZXXRX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate typically involves the phosphorylation of the corresponding sugar derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired phosphate ester. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and sodium hydroxide (NaOH). The reaction is usually conducted in an aqueous medium at a specific pH to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration of reagents, is essential to achieve high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biological processes. The compound may also act as a substrate for enzymes involved in metabolic pathways, influencing cellular functions and signaling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₃Na₂O₉P
  • Molecular Weight : 306.114 g/mol
  • Structure : Comprises a glucose moiety phosphorylated at the 1-position, with two sodium counterions stabilizing the phosphate group .

Comparison with Structurally Similar Compounds

Uridine 5'-Diphosphoglucose Disodium Salt (UDP-Glucose)

  • CAS : 28053-08-9
  • Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂
  • Molecular Weight : 610.25 g/mol
  • Structure : Combines uridine (a pyrimidine nucleoside) with glucose-1-phosphate via a diphosphate bridge .
  • Function: Serves as a glycosyl donor in glycogen synthesis and glycosylation pathways .
  • Applications : Critical in studying glycoprotein biosynthesis and enzymatic transferases .

Key Differences :

  • UDP-glucose contains a uridine nucleotide linked to glucose, enabling its role in nucleotide-sugar metabolism, whereas α-D-glucose-1-phosphate lacks the nucleotide component .
  • The additional phosphate group in UDP-glucose increases its molecular weight and complexity compared to α-D-glucose-1-phosphate .

GDP-D-Mannose Disodium Salt

  • CAS : 148296-46-2
  • Molecular Formula : C₁₆H₂₃N₅Na₂O₁₆P₂
  • Molecular Weight : 697.28 g/mol
  • Structure: Consists of guanosine diphosphate (GDP) linked to mannose via a diphosphate group .
  • Function : Essential for protein glycosylation and cell wall biosynthesis in eukaryotes .

Key Differences :

  • Contains a guanosine nucleotide instead of uridine, altering its metabolic pathway specificity .
  • The mannose sugar moiety distinguishes its biological role from glucose-based compounds like α-D-glucose-1-phosphate .

UDP-α-D-Galactose Disodium Salt (UDP-Gal)

  • CAS: Not explicitly listed (see synonyms: UDP-GAL DISODIUM SALT)
  • Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂
  • Molecular Weight : ~610.25 g/mol (similar to UDP-glucose)
  • Structure : Uridine diphosphate linked to galactose .
  • Function : Participates in galactose metabolism and glycoprotein synthesis .

Key Differences :

  • The galactose sugar unit differentiates its stereochemistry and enzymatic interactions from glucose derivatives .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
α-D-Glucose-1-phosphate disodium 56401-20-8 C₆H₁₃Na₂O₉P 306.11 Glucose, phosphate Cell lysis, enzyme studies
UDP-Glucose disodium 28053-08-9 C₁₅H₂₂N₂Na₂O₁₇P₂ 610.25 Uridine, diphosphate, glucose Glycogen synthesis
GDP-Mannose disodium 148296-46-2 C₁₆H₂₃N₅Na₂O₁₆P₂ 697.28 Guanosine, diphosphate, mannose Glycosylation pathways
UDP-Galactose disodium N/A C₁₅H₂₂N₂Na₂O₁₇P₂ ~610.25 Uridine, diphosphate, galactose Galactosylation

Biological Activity

Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate is a complex organic compound with significant biological activity attributed to its structural features, including multiple hydroxyl groups and a phosphate moiety. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Molecular Formula: C6H13Na2O9P
Molecular Weight: Approximately 306.114 g/mol

The compound is characterized by a carbohydrate backbone with hydroxymethyl and trihydroxy groups that enhance its reactivity. The phosphate group plays a crucial role in biological interactions, making it a subject of interest in biochemical research.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action:

  • Enzyme Modulation: The compound can interact with various enzymes, influencing their activity and potentially altering metabolic pathways.
  • Signal Transduction: It has been shown to affect cellular signaling pathways, which can lead to changes in cell behavior.
  • Complex Formation: The ability to form stable complexes through click chemistry allows for enhanced utility in drug design and molecular biology studies.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antioxidant Properties: It can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity: Studies have shown effectiveness against various pathogens, indicating potential use as an antimicrobial agent.
  • Antitumor Effects: Preliminary studies suggest it may inhibit tumor growth through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; protects against oxidative damage
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInhibits growth in vitro; potential pathways identified

Case Studies

  • Antioxidant Activity Study:
    • In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells. The compound showed a dose-dependent response with an IC50 value indicating effective scavenging activity.
  • Antimicrobial Efficacy:
    • A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting broad-spectrum antimicrobial potential.
  • Antitumor Potential:
    • Research involving cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis through modulation of the NF-kB signaling pathway. This finding positions it as a candidate for further development in cancer therapeutics.

Synthesis and Industrial Applications

The synthesis of this compound typically involves:

  • Phosphorylation Reactions: Using phosphoric acid or derivatives under controlled conditions to yield high-purity products.
  • Purification Techniques: Advanced methods such as chromatography are employed to isolate the compound effectively.

In industrial applications, this compound is utilized in pharmaceuticals and biochemical research due to its reactivity and biological significance.

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